PSB-16671
CAS No.:
Cat. No.: VC1565121
Molecular Formula: C17H10F4N2
Molecular Weight: 318.27
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H10F4N2 |
---|---|
Molecular Weight | 318.27 |
IUPAC Name | Di(5,7-difluoro-1H-indole-3-yl)methane |
Standard InChI | InChI=1S/C17H10F4N2/c18-10-2-12-8(6-22-16(12)14(20)4-10)1-9-7-23-17-13(9)3-11(19)5-15(17)21/h2-7,22-23H,1H2 |
Standard InChI Key | VOZFGFKTXNHCLF-UHFFFAOYSA-N |
SMILES | FC1=CC(F)=CC2=C1NC=C2CC3=CNC4=C3C=C(F)C=C4F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
PSB-16671 is chemically defined as di(5,7-difluoro-1H-indole-3-yl)methane, a fluorinated analogue of 3,3′-diindolylmethane (DIM). The chemical structure features two indole rings connected by a methane bridge, with fluorine atoms at positions 5 and 7 of each indole ring, creating a symmetric molecule. This structural configuration contributes to its unique binding properties and receptor interactions.
The compound possesses the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 318.275 |
Chemical Formula | C17H10F4N2 |
Physical Appearance | Solid |
Solubility | 10 mM in DMSO |
The fluorination of the indole rings significantly enhances the potency of PSB-16671 compared to its parent compound DIM, particularly in its interaction with the GPR84 receptor . This modification represents a successful application of medicinal chemistry principles in developing more potent receptor modulators.
Pharmacological Profile
Receptor Selectivity
PSB-16671 demonstrates selectivity for GPR84 versus related fatty acid receptors and the arylhydrocarbon receptor . This selectivity profile is important for researchers using this compound as a pharmacological probe to study GPR84-specific functions without interference from activities at other receptors.
Mechanism of Action
Binding Site Characterization
Agonist | Modulator | logα | logβ | pKA | pKB |
---|---|---|---|---|---|
2-HTP | PSB-16671 | 2.41 ± 0.17 | -0.15 ± 0.06 | 7.0 ± 0.2 | 6.02 ± 0.13 |
PSB-16671 | 2-HTP | 2.02 ± 0.11 | 0.37 ± 0.12 | 6.1 ± 0.1 | 7.42 ± 0.07 |
This table demonstrates the reciprocal allosteric interactions between PSB-16671 and 2-HTP, with pKA representing the estimated binding affinity for the agonist and pKB representing the binding affinity for the modulator .
Species Differences in Activity
Human versus Mouse GPR84 Interactions
Unlike some other GPR84 ligands, PSB-16671 shows similar pharmacological properties between human and mouse orthologues of GPR84 . This consistency across species makes PSB-16671 particularly valuable for translational research, as findings in mouse models might be more readily applicable to human systems.
Mathematical analysis has shown that the estimated binding affinities of PSB-16671 for mouse GPR84 are equivalent to those observed for the human orthologue . This contrasts with DIM, which shows significant variation in allosteric interactions with orthosteric agonists between human and mouse GPR84 .
Off-Target Effects in Specific Cell Types
Despite the apparent similarity in direct receptor interactions across species, PSB-16671 exhibits important differences in certain cellular contexts. In mouse bone-marrow-derived neutrophils, where expression of GPR84 is particularly high, the capacity of PSB-16671 to promote G protein activation appears to be predominantly off-target .
Comparative Analysis with Related Compounds
Advantages over 3,3′-diindolylmethane (DIM)
PSB-16671 represents a significant improvement over DIM, its structural predecessor. While both compounds act as allosteric activators of GPR84, PSB-16671 demonstrates higher potency and markedly greater efficacy than DIM . This enhanced pharmacological profile makes PSB-16671 a superior tool for investigating GPR84 biology.
Additionally, PSB-16671 shows more consistent behavior across species compared to DIM, which exhibits significant variation in allosteric interactions with orthosteric agonists between human and mouse GPR84 . This cross-species consistency further enhances the value of PSB-16671 for translational research.
Relationship to Orthosteric GPR84 Agonists
In contrast to orthosteric agonists such as 2-HTP (2-(hexylthiol)pyrimidine-4,6 diol) and 6-OAU (6-octylaminouracil), which require specific residues like arginine172 for activity, PSB-16671 functions through a distinct binding site . This allows PSB-16671 to maintain activity in contexts where orthosteric agonist function might be compromised.
The ability of PSB-16671 to enhance the activity of orthosteric agonists through positive allosteric modulation provides opportunities for combination approaches in both research and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume